molecular formula C12H10O3 B124786 6-Methoxy-2-naphthoic acid CAS No. 2471-70-7

6-Methoxy-2-naphthoic acid

Cat. No. B124786
CAS RN: 2471-70-7
M. Wt: 202.21 g/mol
InChI Key: YZBILXXOZFORFE-UHFFFAOYSA-N
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Patent
US06849761B2

Procedure details

To a stirred solution of 6-methoxy-2-naphthoic acid (10.0 g, 49.5 mmol) in benzene:MeOH (4:1, 200 mL) at 0° C. was added TMS diazomethane (29.7 mL, 2.0 M in hexnae, 59.4 mmol) dropwise. After initial addition of reagent, TLC showed reaction was not quite complete, so another 4 mL of TMS diazomethane added. The reaction was then stirred for 1 h before total completion. After concentration, the residue was recrystallized from MeOH:H2O to afford the product (8.67 g, 81%) as a solid; 1H NMR (DMSO-d6) δ3.85 (s, 3H), 3.87 (s, 3H), 7.22 (dd, J=2.6, 9.0 Hz, 1H), 7.37 (d, J=2.4 Hz, 1H), 7.85-7.92 (m, 2H), 8.00 (d, J=9.0 Hz, 1H), 8.51 (s, 1H); mass spectrum [(+) ESI], m/z 217 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.7 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2.[Si](C=[N+]=[N-])(C)(C)[CH3:17]>C1C=CC=CC=1.CO>[CH3:17][O:14][C:13]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:9]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
29.7 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
benzene MeOH
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred for 1 h before total completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After initial addition of reagent, TLC
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.67 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.